molecular formula C16H10O4S B1241058 1-Pyrenylsulfate

1-Pyrenylsulfate

Cat. No. B1241058
M. Wt: 298.3 g/mol
InChI Key: PPWRGGIIPLXGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrenylsulfate is a member of pyrenes.

Scientific Research Applications

Gelation Behavior and Mechanisms

1-Pyrenylsulfate derivatives, specifically glucono-appended 1-pyrenesulfonyl derivatives, have been studied for their gelation behavior in various liquids. This research offers insights into the design of new surfactants and low-molecular-mass gelators with predefined gelating abilities. The study found that hydrogen bonding between glucono units and π-π stacking between pyrenyl groups are crucial in gel network formation (Yan et al., 2013).

Bioremediation Applications

1-Pyrenylsulfate has been identified as a metabolite in the biodegradation process of polycyclic aromatic hydrocarbons (PAHs) by marine-derived fungi. This discovery suggests potential applications in bioremediation, especially in saline environments contaminated by PAHs (Passarini et al., 2011).

Applications in Solubilization of Carbon Nanotubes

Polyethyleneimines protonated by 1-pyrenesulfonic acid have been synthesized for the solubilization of single-walled carbon nanotubes. This application is significant in the field of nanomaterials and electronics (Yamaguchi et al., 2019).

Sensing Applications

1-Pyrenylsulfate derivatives have been explored for their sensing capabilities, particularly as fluorescent sensors for metal ions like silver and mercury. These sensors demonstrate high selectivity and sensitivity, indicating potential uses in environmental monitoring and analytical chemistry (Yang et al., 2003).

Electrochemical Applications

1-Pyrenesulfonic acid functionalization of acidic nitrogen-doped graphene has been studied for the removal of metal complexes through electrochemical filtration. This application is significant in the field of environmental remediation and waste treatment (Pan et al., 2020).

Fluorescent Probes for Biological Applications

1-Pyrenylsulfate derivatives have been used in the development of fluorescent probes for biological applications, such as the detection of nucleic acids within cells and cysteine in living cells. This application is crucial in biomedical research and diagnostics (Wu et al., 2012; Rani & John, 2016).

properties

Product Name

1-Pyrenylsulfate

Molecular Formula

C16H10O4S

Molecular Weight

298.3 g/mol

IUPAC Name

pyren-1-yl hydrogen sulfate

InChI

InChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)

InChI Key

PPWRGGIIPLXGJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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